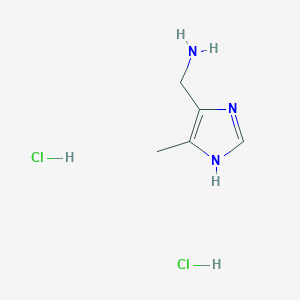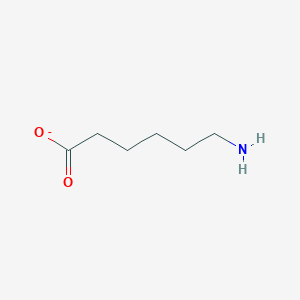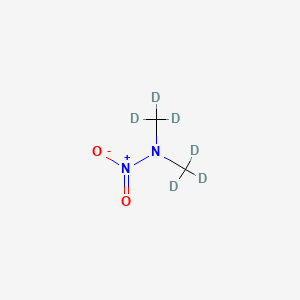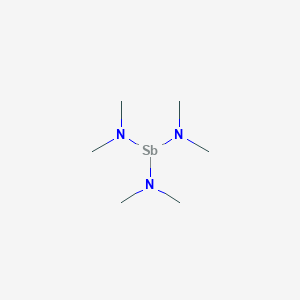
3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde
Übersicht
Beschreibung
“3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” is an organic compound with the molecular formula C13H8F2O . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings .
Molecular Structure Analysis
The molecular structure of “3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” consists of two phenyl rings connected by a single bond, with two fluorine atoms attached to the 3 and 4 positions of one of the phenyl rings, and a carboxaldehyde group (-CHO) attached to the 4 position of the other phenyl ring .Physical And Chemical Properties Analysis
The molecular weight of “3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” is 218.2 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis of Difluorinated Pyridinecarboxaldehyde
The synthesis of novel 3,5-difluoropyridine-4-carboxaldehyde using N-fluoro-benzenesulfonimide (NSFi) showcases the chemical reactivity and potential applications of difluorinated compounds. The process involves difluorination through the reaction of dihalo-dioxolane pyridine with n-butyllithium followed by N-fluorobenzenesulfonimide at low temperatures. This synthesis underlines the importance of maintaining low temperatures during transmetallation for selective difluoro-substitution (Ko et al., 2006).
O- and N-Functionalization of Difluoro Benzodioxoles
The transformation of 2,2-difluoro-1,3-benzodioxole into a range of derivatives was achieved via a lithiated intermediate. This extensive conversion process highlights the diverse chemical reactivity and potential applications of difluoro compounds in creating a wide array of new derivatives, offering insights into the chemical versatility of such compounds (Schlosser et al., 2003).
Molecular Structure and Vibrational Properties
Investigating the molecular structure and vibrational properties of biphenyl carboxaldehydes provides insights into the fundamental characteristics of these compounds. Techniques like Fourier Transform infrared and Raman spectra, NMR, and density functional theory (DFT) calculations are pivotal in determining torsional potentials, hindered rotation, and molecular structure, which are crucial for understanding the potential applications of these compounds in various scientific fields (Srishailam et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFIMYBSUWVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)
![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)
![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)




